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This document provides detailed application notes and experimental protocols for the use of
boron tribromide (BBrs) as a p-type dopant in semiconductor manufacturing. The information
is intended for professionals in research and development who require a comprehensive
understanding of the process.

Introduction to Boron Tribromide Doping

Boron tribromide (BBr3) is a widely used liquid source for p-type doping of silicon and other
semiconductor materials.[1] The process, typically carried out in a high-temperature tube
furnace, allows for precise control over the dopant concentration and junction depth by
manipulating process parameters such as temperature, time, and gas flow rates.[1][2] This
method is crucial for creating p-n junctions, which are fundamental building blocks of various
semiconductor devices, including transistors, diodes, and solar cells.[3]

The doping process with BBrs involves the thermal diffusion of boron atoms into the
semiconductor lattice.[2][4] At elevated temperatures, typically above 900°C, BBrs vapor is
introduced into a furnace tube containing the semiconductor wafers.[2] The BBrs reacts with
oxygen to form a borosilicate glass (BSG) layer on the wafer surface. This BSG layer then acts
as an infinite source of boron, which diffuses into the silicon substrate.[2]

Key Process Parameters and Their Effects
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The electrical characteristics of the doped layer, such as sheet resistance (Rsh) and doping

profile, are highly dependent on the diffusion process parameters. Understanding the influence

of each parameter is critical for achieving the desired device performance.

Temperature: The diffusion temperature is a critical factor that influences the diffusion
coefficient of boron in silicon. Higher temperatures lead to a deeper junction and lower sheet
resistance.[2] However, excessively high temperatures can also lead to undesired effects
such as wafer warpage.

BBrs Flow Rate: The flow rate of the BBrs carrier gas (typically nitrogen) determines the
amount of dopant precursor introduced into the furnace.[2] Studies have shown that beyond
a certain point, increasing the BBrs flow does not significantly change the sheet resistance,
as the process reaches a transport-limited regime where the BSG layer acts as an infinite
boron source.[2]

Deposition Time: The duration of the BBrs deposition step directly impacts the amount of
boron incorporated into the BSG layer and subsequently diffused into the silicon. Longer
deposition times result in deeper junctions and lower sheet resistance.[2]

Drive-in Time and Ambient: Following the deposition step, a "drive-in" step is often performed
in an oxidizing ambient (e.g., O2). This step serves to drive the boron deeper into the silicon
and can also influence the surface concentration of boron.[5]

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., N2) can affect the uniformity of
the doping across the wafer and from wafer to wafer.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on

BBrs doping of silicon.

Table 1: Effect of BBr3 Flow Rate on Sheet Resistance
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BBrs Flow Rate (% of

Resulting Sheet

maximum) Resistance (Q/sq) Reference
<25 Insufficient Doping [2]

25 Uniform and Reasonable Rsh [2][4]

=25 No significant change in Rsh [2]

Table 2: Effect of Diffusion Temperature on Sheet Resistance

Temperature Variation

from Reference

Sheet Resistance Change Reference

-20K

+25% [2]

+20 K

Lower Rsh [2]

Table 3: Process Optimization for High-Quality Boron Emitters
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Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical BBrs diffusion process in a

tube furnace.

4.1. Wafer Preparation

 Start with clean silicon wafers of the desired orientation and resistivity.
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» Perform a standard RCA clean to remove organic and inorganic contaminants.

o Follow with a dip in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) to remove the native
oxide layer.[2]

» Rinse the wafers thoroughly with deionized (DI) water and dry them using a nitrogen gun.
4.2. BBrs3 Diffusion Process

The diffusion process is typically carried out in a horizontal or vertical tube furnace and can be
divided into four main steps:[2]

Step A: Heating-Up and Stabilization

Load the cleaned wafers into a quartz boat.

Insert the boat into the center of the quartz furnace tube.

Ramp up the furnace temperature to the desired diffusion temperature (e.g., 900-1050°C)
under a continuous flow of nitrogen (N2) and a small amount of oxygen (Oz2). This creates a
thin protective oxide layer on the wafer surface.[2]

Allow the temperature to stabilize for a predetermined period.
Step B: BBr3 Deposition

e Once the furnace is stable at the set temperature, introduce the BBrs vapor into the tube.
This is done by bubbling a carrier gas (N2) through the liquid BBr3 source, which is kept in a
temperature-controlled bubbler.

e Maintain a controlled flow of Nz carrier gas, BBrs/N2 mixture, and Oz into the furnace tube for
the specified deposition time.[2] During this step, the borosilicate glass (BSG) layer is formed
on the wafer surface.

Step C: Drive-in

» After the deposition step, stop the flow of the BBr3/N2 mixture.
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e Continue to flow N2 and O: for the drive-in period.[2] This step drives the boron from the
BSG layer deeper into the silicon substrate.

Step D: Cooling-Down

o At the end of the drive-in step, shut off the Oz flow and cool down the furnace to room
temperature under a continuous N2 flow.[2]

e Once the furnace has cooled down, unload the wafers.
4.3. Post-Diffusion Processing

o The borosilicate glass (BSG) layer formed during the diffusion process must be removed.
This is typically done by immersing the wafers in a dilute HF solution (e.g., 5-10% HF).[2]

o After BSG removal, the wafers are rinsed with DI water and dried.

o The sheet resistance and doping profile of the diffused layer can then be characterized using
techniques such as four-point probe measurements and electrochemical capacitance-
voltage (ECV) profiling or secondary ion mass spectrometry (SIMS).[2]

Visualizations

Experimental Workflow for BBrs Doping
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Caption: Experimental workflow for BBrs semiconductor doping.
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Caption: BBrs chemical vapor deposition and diffusion mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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semiconductor-doping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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